molecular formula C54H78N10O20S B12376056 PRDX3(103-112) SO3 modified, human

PRDX3(103-112) SO3 modified, human

カタログ番号: B12376056
分子量: 1219.3 g/mol
InChIキー: BXAJEAYVLVFRKW-GDWSKPTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PRDX3(103-112) SO3 modified, human is a synthetic peptide derived from the human peroxiredoxin 3 (PRDX3) protein. This compound is a marker of ferroptosis, a form of regulated cell death associated with iron and oxidative stress. It is particularly used in the study of liver diseases .

準備方法

The synthesis of PRDX3(103-112) SO3 modified, human involves solid-phase peptide synthesis (SPPS) The peptide sequence is Asp-Phe-Thr-Phe-Val-{Cys(SO3H)}-Pro-Thr-Glu-Ile The cysteine residue is modified with a sulfonic acid group (SO3H)The final product is then cleaved from the resin and purified .

化学反応の分析

PRDX3(103-112) SO3 modified, human undergoes several types of chemical reactions:

    Oxidation: The cysteine residue can be oxidized, which is crucial for its role in ferroptosis.

    Reduction: The sulfonic acid group can be reduced under certain conditions.

    Substitution: The peptide can undergo substitution reactions, particularly at the cysteine residue. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. .

科学的研究の応用

PRDX3(103-112) SO3 modified, human is widely used in scientific research, particularly in the following areas:

作用機序

The mechanism of action of PRDX3(103-112) SO3 modified, human involves its role as a marker of ferroptosis. The compound interacts with molecular targets involved in oxidative stress and iron metabolism. It helps in identifying and studying ferroptotic damage in cells, particularly in the liver. The pathways involved include the regulation of reactive oxygen species (ROS) and iron homeostasis .

類似化合物との比較

PRDX3(103-112) SO3 modified, human is unique due to its specific modification with a sulfonic acid group. Similar compounds include other peptides derived from the PRDX3 protein, such as unmodified PRDX3 peptides and other modified versions with different functional groups. These compounds share similar roles in oxidative stress and ferroptosis but differ in their specific chemical properties and applications .

特性

分子式

C54H78N10O20S

分子量

1219.3 g/mol

IUPAC名

(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C54H78N10O20S/c1-7-28(4)42(54(80)81)61-46(72)34(20-21-39(67)68)56-51(77)44(30(6)66)63-49(75)38-19-14-22-64(38)53(79)37(26-85(82,83)84)59-50(76)41(27(2)3)60-47(73)36(24-32-17-12-9-13-18-32)58-52(78)43(29(5)65)62-48(74)35(23-31-15-10-8-11-16-31)57-45(71)33(55)25-40(69)70/h8-13,15-18,27-30,33-38,41-44,65-66H,7,14,19-26,55H2,1-6H3,(H,56,77)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,72)(H,62,74)(H,63,75)(H,67,68)(H,69,70)(H,80,81)(H,82,83,84)/t28-,29+,30+,33-,34-,35-,36-,37-,38-,41-,42-,43-,44-/m0/s1

InChIキー

BXAJEAYVLVFRKW-GDWSKPTESA-N

異性体SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N

正規SMILES

CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CS(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。